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Compound of Interest

Compound Name: 4-Methylbenzoxazole

Cat. No.: B175800

CAS Number: 1984-59-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists,
and professionals in drug development on the chemical properties, synthesis, and applications
of 4-Methylbenzoxazole. This document provides detailed experimental protocols and visual
diagrams to facilitate a deeper understanding of its utility in medicinal chemistry.

Chemical and Physical Properties

4-Methylbenzoxazole is a heterocyclic aromatic organic compound. The following table
summarizes its key physicochemical properties.
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Property Value Source
CAS Number 1984-59-4

Molecular Formula CsH7NO [1]
Molecular Weight 133.15 g/mol [1]
IUPAC Name 4-methyl-1,3-benzoxazole [1]

178 °C (for 2-

Boiling Point

Methylbenzoxazole)
) ) 5-10 °C (for 2-

Melting Point

Methylbenzoxazole)
) 1.121 g/mL at 25 °C (for 2-

Density
Methylbenzoxazole)

XLogP3 2.1 [1]

Synthesis of 4-Methylbenzoxazole

A general and effective method for the synthesis of benzoxazole derivatives involves the
condensation and cyclization of o-aminophenols with carbonyl compounds. For the synthesis of
4-Methylbenzoxazole, 2-amino-3-methylphenol is a key starting material.

Experimental Protocol: Synthesis of 4-
Methylbenzoxazole

This protocol is based on general methods for benzoxazole synthesis.

Materials:

2-amino-3-methylphenol

A suitable 1,3-dicarbonyl compound (e.g., acetylacetone as a proxy for cyclization)

Protonic acid catalyst (e.g., p-toluenesulfonic acid)

Copper salt catalyst (e.g., Cu(OAc)z2)
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e Organic solvent (e.g., Toluene)

e Petroleum ether

o Ethyl acetate

« Silica gel for column chromatography
» Nitrogen gas supply

e Reaction flask (e.g., Schlenk flask)

e QOil bath

o Standard laboratory glassware
Procedure:

e To a Schlenk flask, add 2-amino-3-methylphenol (1 molar equivalent), the 1,3-dicarbonyl
compound (1-3 molar equivalents), the protonic acid catalyst (0.01-0.2 molar equivalents),
and the copper salt catalyst (0.01-0.2 molar equivalents).

e Under a nitrogen atmosphere, add the organic solvent (e.g., toluene) to the flask. The
amount of solvent should be 10-100 times the weight of the o-aminophenol.

» Place the reaction mixture in a preheated oil bath and stir. The reaction temperature should
be maintained between 50-120 °C.

» Allow the reaction to proceed for 12-36 hours, monitoring the progress by thin-layer
chromatography (TLC).

e Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room
temperature.

» Remove the solvent under reduced pressure using a rotary evaporator.

e The crude product is then purified by silica gel column chromatography using a mixture of
petroleum ether and ethyl acetate as the eluent to yield the pure 4-Methylbenzoxazole.
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Applications in Drug Discovery and Medicinal
Chemistry

Benzoxazole and its derivatives are recognized as important pharmacophores in medicinal
chemistry due to their wide range of biological activities.[2][3] These compounds have shown
potential as antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[2] 4-
Methylbenzoxazole often serves as a key building block in the synthesis of more complex
molecules with therapeutic potential.

A common strategy in medicinal chemistry is the functionalization of the benzoxazole core to
explore structure-activity relationships. The Suzuki-Miyaura cross-coupling reaction is a
powerful tool for creating carbon-carbon bonds, allowing for the attachment of various aryl and
heteroaryl groups to the benzoxazole scaffold.

Experimental Protocol: Suzuki-Miyaura Cross-
Coupling of a Halogenated Benzoxazole Derivative

This protocol describes a general procedure for the Suzuki-Miyaura cross-coupling of a
halogenated benzoxazole with a boronic acid, a common subsequent step after the synthesis
of the core structure in a drug discovery program.

Materials:

Halogenated 4-Methylbenzoxazole (e.g., 6-bromo-4-methylbenzoxazole)
e Arylboronic acid

o Palladium catalyst (e.g., Pd(PPhs)4 or PdClz(dppf))

e Base (e.g., K2COs, Cs2CO03)

e Solvent (e.g., 1,4-dioxane, toluene, DMF) with a small amount of water

« Nitrogen or Argon gas supply

e Reaction vessel

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1385975.html
https://www.researchgate.net/publication/355342419_A_Review_on_Benzoxazole_Containing_Heterocyclic_Compounds_as_a_Wonder_Medication_for_Thousands_of_Ailments
https://www.wisdomlib.org/science/journal/world-journal-of-pharmaceutical-research/d/doc1385975.html
https://www.benchchem.com/product/b175800?utm_src=pdf-body
https://www.benchchem.com/product/b175800?utm_src=pdf-body
https://www.benchchem.com/product/b175800?utm_src=pdf-body
https://www.benchchem.com/product/b175800?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175800?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Standard laboratory glassware
Procedure:

 |n areaction vessel, combine the halogenated 4-Methylbenzoxazole (1 molar equivalent),
the arylboronic acid (1.1-1.5 molar equivalents), the palladium catalyst (0.01-0.05 molar
equivalents), and the base (2-3 molar equivalents).

o Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) multiple times to
ensure an inert atmosphere.

¢ Add the degassed solvent system to the reaction vessel.

» Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the
starting material is consumed, as monitored by TLC or LC-MS.

o After completion, cool the reaction to room temperature.

» Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and
brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

 Purify the crude product by column chromatography on silica gel to obtain the desired
coupled product.

Suzuki-Miyaura Cross-Coupling Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura
cross-coupling reaction. This catalytic cycle is fundamental to the synthesis of many biaryl
compounds used in drug development.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthesis Workflow for a Functionalized
Benzoxazole Derivative

The following diagram outlines a typical workflow in medicinal chemistry, starting from the
synthesis of the 4-Methylbenzoxazole core, followed by halogenation and subsequent
functionalization via a Suzuki-Miyaura cross-coupling reaction.
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Caption: Synthetic workflow for a functionalized benzoxazole derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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